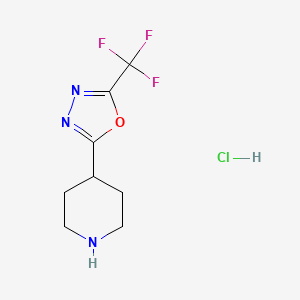

2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride

Beschreibung

Nomenclature and Structural Classification

The systematic nomenclature of 2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound name indicates the positioning of substituents on the oxadiazole ring, with the piperidine moiety attached at the 2-position and the trifluoromethyl group at the 5-position. Alternative nomenclature systems may refer to this compound as Piperidine, 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]- hydrochloride, emphasizing the piperidine ring as the parent structure with the oxadiazole as a substituent. The structural classification places this compound within the broader category of substituted oxadiazoles, specifically the 1,3,4-oxadiazole isomer family.

The three-dimensional structure of the molecule exhibits specific geometric characteristics due to the planar nature of the oxadiazole ring and the chair conformation typically adopted by the piperidine ring. The 1,3,4-oxadiazole ring system is characterized by specific bond lengths and angles that reflect the aromatic character of this heterocycle. Research indicates that the bond lengths within the oxadiazole ring demonstrate delocalization of π-electrons, with carbon-nitrogen bond lengths approximating 1.27 Ångströms, similar to those observed in acyclic compounds. The trifluoromethyl group attached to the oxadiazole ring adopts a specific spatial orientation that minimizes steric interactions while maximizing electronic effects.

| Structural Parameter | Value | Reference Standard |

|---|---|---|

| Molecular Formula | C₈H₁₀F₃N₃O·HCl | Systematic nomenclature |

| Molecular Weight (free base) | 221.18 g/mol | Chemical database |

| Molecular Weight (HCl salt) | 257.64 g/mol | Calculated value |

| Ring System | 1,3,4-Oxadiazole | Heterocyclic classification |

| Substitution Pattern | 2,5-Disubstituted | Positional isomerism |

Historical Development of Oxadiazole-Piperidine Compounds

The historical development of oxadiazole-piperidine hybrid compounds traces back to the foundational work on oxadiazole synthesis performed in the late 19th century. Oxadiazoles were first discovered in 1884 by Tiemann and Krüger, who initially designated these compounds as furo[ab]diazoles. The systematic exploration of 1,3,4-oxadiazole derivatives began in earnest during the mid-20th century, when researchers recognized the potential of these heterocycles as pharmacologically active scaffolds. The incorporation of piperidine moieties into oxadiazole structures represents a more recent development, arising from medicinal chemistry efforts to combine multiple pharmacophoric elements within single molecular entities.

The synthesis of trifluoromethyl-substituted oxadiazoles gained prominence with the advancement of fluorine chemistry and the recognition of the trifluoromethyl group's unique properties. Research indicates that the first synthesis of 1,3,4-oxadiazoles was achieved 125 years ago, but the incorporation of sophisticated substituents like trifluoromethyl groups and complex heterocyclic moieties such as piperidine required the development of advanced synthetic methodologies. The evolution of these compounds has been driven by the pharmaceutical industry's need for molecules with improved pharmacokinetic properties, metabolic stability, and specific biological activities.

Modern synthetic approaches to oxadiazole-piperidine compounds employ various methodologies, including cyclization reactions of acylhydrazines, oxidative cyclization of tetrazoles, and direct coupling reactions between preformed heterocyclic building blocks. The development of efficient synthetic routes has enabled the preparation of diverse libraries of oxadiazole-piperidine hybrids for biological evaluation and structure-activity relationship studies. Contemporary research continues to explore novel synthetic transformations and structural modifications to expand the chemical space accessible within this compound class.

Position of Compound within 1,3,4-Oxadiazole Family

2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride occupies a distinctive position within the broader family of 1,3,4-oxadiazole derivatives due to its unique combination of structural features. The 1,3,4-oxadiazole ring system represents one of four possible oxadiazole isomers, distinguished by the specific positioning of nitrogen and oxygen atoms within the five-membered heterocycle. This particular isomer is characterized by its thermally stable, neutral aromatic character and absence of oxygen-nitrogen bonds, which contributes to its chemical stability and synthetic accessibility.

Within the 1,3,4-oxadiazole family, compounds are typically classified based on their substitution patterns and the nature of their substituents. The 2,5-disubstitution pattern observed in this compound represents the most common and synthetically accessible arrangement for 1,3,4-oxadiazole derivatives. The incorporation of a trifluoromethyl group distinguishes this compound from simpler alkyl or aryl-substituted analogs, as the trifluoromethyl moiety imparts unique electronic and steric properties that significantly influence the molecule's overall behavior and potential applications.

Comparative analysis with structurally related compounds reveals the distinctive features of this particular derivative. Research indicates that 1,3,4-oxadiazole derivatives exhibit an extensive range of biological activities, including hypnotic, sedative, anti-human immunodeficiency virus, anti-inflammatory, analgesic, anticonvulsant, antibacterial, hypoglycemic, antioxidant, genotoxic, antifungal, and insecticidal properties. The specific combination of piperidine and trifluoromethyl substituents in this compound places it within a subset of oxadiazole derivatives that demonstrate enhanced lipophilicity and potential for crossing biological membranes.

| Compound Class | Structural Features | Distinguishing Characteristics |

|---|---|---|

| Simple 1,3,4-Oxadiazoles | Basic heterocyclic core | Fundamental aromatic stability |

| Aryl-substituted derivatives | Aromatic ring substituents | Extended conjugation systems |

| Alkyl-substituted analogs | Aliphatic substituents | Varied lipophilicity profiles |

| Trifluoromethyl derivatives | Fluorinated substituents | Enhanced metabolic stability |

| Piperidine-containing compounds | Saturated heterocyclic substituents | Additional hydrogen bonding sites |

| Hybrid structures | Multiple pharmacophoric elements | Synergistic property combinations |

Eigenschaften

IUPAC Name |

2-piperidin-4-yl-5-(trifluoromethyl)-1,3,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3O.ClH/c9-8(10,11)7-14-13-6(15-7)5-1-3-12-4-2-5;/h5,12H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAZOGIVWQFJTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NN=C(O2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring and a trifluoromethyl group attached to an oxadiazole core. The presence of the trifluoromethyl group enhances lipophilicity and may contribute to its biological activity.

Research indicates that compounds with an oxadiazole core can exhibit various mechanisms of action:

- Anticancer Activity : Oxadiazoles have been shown to induce apoptosis in cancer cells by modulating pathways involving p53 and caspase-3 activation. For instance, derivatives similar to our compound have demonstrated cytotoxic effects against MCF-7 breast cancer cells through increased p53 expression and subsequent apoptotic signaling pathways .

- Antimicrobial Properties : The oxadiazole derivatives have also been investigated for their antifungal activities. A related compound was found effective against phytopathogenic fungi, suggesting potential applications in agriculture .

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Antimicrobial | Effective against phytopathogenic fungi | |

| Antiplasmodial | Slow-action activity against Plasmodium falciparum |

Case Study 1: Anticancer Activity

A study conducted by Maftei et al. evaluated various oxadiazole derivatives for their anticancer properties. The results indicated that specific structural modifications could enhance the compounds' efficacy against breast cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value indicative of its potency .

Case Study 2: Antimicrobial Efficacy

In agricultural research, the compound was tested for its ability to combat fungal pathogens. The results showed that it exhibited broad-spectrum antifungal activity, making it a candidate for developing new agricultural fungicides .

Case Study 3: Antiplasmodial Activity

Research on antiplasmodial activity revealed that certain oxadiazole derivatives displayed potent inhibition of Plasmodium falciparum growth. The compounds were characterized by a favorable resistance index compared to traditional antimalarials like chloroquine, indicating their potential as alternative treatments for malaria .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that oxadiazole derivatives can exhibit notable antimicrobial activity. Compounds similar to 2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride have shown effectiveness against a range of bacteria and fungi. The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate microbial membranes and exert its effects .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is hypothesized to involve the inhibition of specific cellular pathways essential for cancer cell proliferation .

Synthetic Methodologies

The synthesis of 2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride typically involves multi-step reactions that include:

- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Piperidine Moiety : Often accomplished via nucleophilic substitution methods.

- Trifluoromethylation : This step enhances the compound's bioactivity and stability.

These synthetic routes are crucial for optimizing yield and purity in both laboratory and industrial settings .

Agricultural Applications

The compound has also been explored for its potential as a fungicide. Patents suggest that derivatives of oxadiazoles can effectively combat phytopathogenic fungi, indicating possible applications in crop protection . This aspect is particularly relevant given the increasing need for sustainable agricultural practices.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of oxadiazoles displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that suggests modifications to the piperidine ring could enhance efficacy .

Investigation into Anticancer Properties

In vitro studies conducted by researchers at a leading university revealed that compounds with similar structures to 2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride inhibited cell proliferation in various cancer lines by inducing apoptosis through mitochondrial pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Physicochemical Data of Selected 1,3,4-Oxadiazole Derivatives

Key Observations :

Fungicidal and Herbicidal Activity

Compounds with 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl at position 5 (e.g., 5g in ) exhibited >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL. The trifluoromethyl group likely contributes to this activity by mimicking natural substrates of succinate dehydrogenase (SDH) enzymes . However, the target compound’s piperidine substituent may shift its mechanism toward neurological or antibacterial targets, as seen in related piperidine-containing oxadiazoles .

Anti-Inflammatory Activity

Oxadiazoles with arylpropan-3-one substituents (e.g., 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole) showed ~60% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin . The target compound’s trifluoromethyl group may enhance COX-2 inhibition, but this requires experimental validation.

Molecular Docking and Mechanistic Insights

Molecular docking of 5g () with SDH (PDB:2FBW) revealed interactions between the trifluoromethyl group and Val67/Arg72 residues. The target compound’s piperidine group may engage in hydrogen bonding with polar residues, similar to pyridine-containing analogs .

Vorbereitungsmethoden

General Synthetic Strategies for 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are commonly synthesized via cyclization reactions involving hydrazides or thiosemicarbazides as key intermediates. The ring closure is often achieved through dehydrating or oxidizing agents under controlled conditions.

Cyclization of Acylhydrazides: One of the classical approaches involves the reaction of acylhydrazides with dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or carbodiimide derivatives (e.g., EDC·HCl). This leads to the formation of the 1,3,4-oxadiazole ring by intramolecular cyclodehydration.

Oxidative Cyclization of Thiosemicarbazides: Thiosemicarbazides can undergo oxidative desulfurization and cyclization to yield 2-amino-1,3,4-oxadiazoles using oxidants like 1,3-dibromo-5,5-dimethylhydantoin or hypervalent iodine reagents.

One-Pot Synthesis: Some methods utilize one-pot reactions combining hydrazides with isocyanates or isoselenocyanato esters under mild conditions to generate oxadiazole derivatives efficiently and with high yields.

Specific Preparation of Piperidinyl-Substituted 1,3,4-Oxadiazoles

The incorporation of the piperidin-4-yl moiety into the oxadiazole framework is generally achieved through functionalization of the oxadiazole intermediate or by using piperidine-containing hydrazides.

Hydrazide Formation and Cyclization: Piperidin-4-carbohydrazide derivatives can be synthesized by reacting piperidine-containing esters or acids with hydrazine hydrate, followed by cyclization with carbon disulfide or dehydrating agents to form the oxadiazole ring.

Thiolated Oxadiazoles and Alkylation: The 5-(trifluoromethyl)-1,3,4-oxadiazole-2-thiol intermediate can be alkylated with piperidinyl alkyl halides in the presence of bases such as lithium hydride or potassium carbonate in polar aprotic solvents like DMF to yield the desired piperidinyl-substituted oxadiazole.

Preparation of 2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole Hydrochloride

Although direct literature on this exact compound is limited, the synthesis can be inferred and adapted from closely related oxadiazole derivatives with piperidine and trifluoromethyl substitution, as follows:

Detailed Reaction Conditions and Yields

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Hydrazide formation | Hydrazine hydrate (80%) | Methanol | Reflux | 3 h | ~85-90% | Monitored by TLC; precipitation on cooling |

| Cyclization to oxadiazole-2-thiol | Carbon disulfide, KOH | Ethanol | Reflux | 6-8 h | 70-90% | Acidification to pH ~6 to precipitate product |

| Alkylation | Piperidin-4-yl alkyl halide, LiH or K₂CO₃ | DMF | Reflux | 4-5 h | 65-80% | TLC monitoring; workup by water precipitation |

| Salt formation | HCl (dilute) | Ethanol or water | Room temp | 1-2 h | Quantitative | Yields pure hydrochloride salt |

Summary Table of Preparation Methods

| Methodology | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Cyclization of acylhydrazides with POCl₃ or EDC·HCl | Acylhydrazides, POCl₃ or EDC·HCl | High yield, regioselective | Requires handling of corrosive reagents |

| Oxidative cyclization of thiosemicarbazides | Thiosemicarbazides, oxidants (iodine, bromohydantoin) | Mild conditions, high yield | May require careful control of oxidation state |

| One-pot synthesis with isocyanates | Acylhydrazides, isocyanates, coupling agents | Eco-friendly, fewer steps | Limited substrate scope |

| Alkylation of oxadiazole-2-thiols | Oxadiazole-2-thiol, alkyl halides, bases | Versatile, allows piperidine incorporation | Requires polar aprotic solvents and strong base |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride?

- Methodological Answer : The synthesis typically involves cyclization of hydrazide intermediates. For example, trifluoromethyl-containing precursors (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) can react with orthoesters (e.g., triethyl orthoformate) under acidic conditions to form the oxadiazole ring. Subsequent functionalization of the piperidine moiety may involve nucleophilic substitution or coupling reactions. Critical steps include purification via recrystallization (e.g., using ethanol) and characterization via NMR and HRMS to confirm regiochemistry .

Q. How is this compound characterized using spectroscopic and analytical methods?

- Methodological Answer :

- 1H/13C NMR : Proton signals for the trifluoromethyl group appear as quartets (δ ~118–120 ppm, ). Piperidine protons resonate at δ 2.5–4.5 ppm, depending on substitution .

- HRMS : Exact mass analysis confirms molecular weight (e.g., [M+H]+ calculated for C₈H₁₁F₃N₄O·HCl requires precise isotopic matching) .

- X-ray crystallography : Single-crystal diffraction (space group P21/c) validates spatial arrangement, particularly for analogs with similar substituents .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Lab coat, gloves, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation.

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists. No specific toxicity data exist for this compound, but structurally related oxadiazoles may exhibit carcinogenicity (e.g., trans-2-[(Dimethylamino)methylimino]-5-[...]-1,3,4-oxadiazole is a 2B carcinogen) .

Advanced Research Questions

Q. How can molecular docking elucidate its bioactivity against fungal targets?

- Methodological Answer :

- Target Selection : Use fungal enzymes like succinate dehydrogenase (SDH; PDB: 2FBW), a common target for oxadiazole-based fungicides .

- Docking Workflow :

Prepare ligand (compound) and receptor (SDH) structures using software like AutoDock Vina.

Identify binding pockets (e.g., ubiquinone site in SDH).

Analyze hydrogen bonds/π-π interactions between the oxadiazole ring/trifluoromethyl group and active-site residues.

- Validation : Compare binding affinity with known inhibitors (e.g., penthiopyrad) to assess competitive potential .

Q. How to design structure-activity relationship (SAR) studies for pesticidal activity?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the piperidine ring (e.g., halogens, alkyl groups) or oxadiazole moiety (e.g., thioether vs. ether linkages) .

- Bioassays :

- Fungicidal Activity : Test against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL; measure inhibition rates (%) .

- Herbicidal Activity : Evaluate bleaching effects on weeds (e.g., Amaranthus retroflexus) at varying concentrations.

- Data Analysis : Corporate substituent electronic effects (e.g., electron-withdrawing CF₃) with bioactivity trends.

Q. What strategies assess its potential toxicity based on structural analogs?

- Methodological Answer :

- In Silico Prediction : Use tools like ProTox-II to predict hepatotoxicity or carcinogenicity based on similarity to 2B-classified oxadiazoles .

- In Vitro Assays :

- Ames Test : Screen for mutagenicity in Salmonella strains.

- Cytotoxicity : Measure IC₅₀ in mammalian cell lines (e.g., HEK293).

- In Vivo Studies : Acute toxicity testing in rodent models (LD₅₀ determination).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.